2,4'-Dimethyl[1,1'-biphenyl]-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
857783-93-8 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-methyl-4-(4-methylphenyl)phenol |
InChI |
InChI=1S/C14H14O/c1-10-3-5-12(6-4-10)14-8-7-13(15)9-11(14)2/h3-9,15H,1-2H3 |
InChI Key |
VMVPRJLGMLEHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dimethyl 1,1 Biphenyl 4 Ol and Analogues
Classical Biaryl Synthesis Approaches
The earliest methods for synthesizing biphenyl (B1667301) compounds, while groundbreaking for their time, often contended with harsh reaction conditions and limited yields. Nevertheless, they established the fundamental principles of carbon-carbon bond formation between aromatic rings.
Wurtz–Fittig Reaction Variants for Biphenyl Synthesis
An extension of the Wurtz reaction, the Wurtz-Fittig reaction involves the coupling of an aryl halide with an alkyl halide using sodium metal. wikipedia.orgvedantu.com This method allows for the alkylation of aryl halides to form substituted aromatic compounds. wikipedia.org The reaction is believed to proceed through either a radical mechanism or one involving the formation of an organosodium intermediate. wikipedia.orgiitk.ac.in
For the synthesis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, this reaction would theoretically involve coupling a protected 4-halo-3-methylphenol with 4-halotoluene in the presence of sodium. A key challenge is the prevalence of side reactions, including the formation of symmetrical biphenyls (homocoupling) and other byproducts, which often results in low yields of the desired unsymmetrical product. vedantu.comyoutube.com To achieve better selectivity, the halide reactants should have different chemical reactivities, for instance, by using halogens from different periods (e.g., an aryl iodide and an alkyl chloride), to control which component forms the organosodium intermediate. wikipedia.org
| Reactant 1 | Reactant 2 | Reagent | Potential Major Product | Potential Side Products |
| 4-Iodo-2-methylphenol (protected) | 4-Chlorotoluene | Sodium (Na) | This compound (protected) | 2,2'-Dimethyl-4,4'-dihydroxybiphenyl, 4,4'-Dimethylbiphenyl |
| 4-Bromo-2-methylphenol (protected) | 4-Bromotoluene (B49008) | Sodium (Na) | This compound (protected) | High proportion of homocoupled products |
Ullmann Reaction Modifications for Biphenyl Derivatives
The classical Ullmann reaction, discovered in 1901, traditionally involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl compound, often requiring high temperatures of over 200°C. organic-chemistry.orgthermofisher.comwikipedia.org For the synthesis of unsymmetrical biphenyls like this compound, a cross-coupling between two different aryl halides is necessary.
Modern modifications have significantly improved the Ullmann reaction's utility. The addition of ligands such as diamines, amino acids, or phenanthrolines can solubilize the copper catalyst, leading to milder reaction conditions and making the process truly catalytic. rug.nlresearchgate.net These "Ullmann-type" reactions can effectively produce unsymmetrical biaryls. organic-chemistry.org However, even with these improvements, the Ullmann coupling can yield modest results compared to more modern techniques, particularly with sterically hindered substrates where homocoupling can be a significant side reaction. nih.gov
| Coupling Partners | Catalyst System | Temperature | Yield (%) | Reference |
| 2,6-Dichloroidobenzene + Phenylboronic acid | Ullmann (Cu bronze) | 230°C | 20-38% | nih.gov |
| Substituted Phenols + Aryl Halides | Copper Nanoparticles/Cs2CO3 | 120°C | 65-92% | mdpi.com |
| o-Chloronitrobenzene | Copper-bronze alloy | High | Moderate | wikipedia.org |
Radical Biaryl Synthesis Processes (e.g., Gomberg-type Reactions)
The Gomberg-Bachmann reaction is a classic method for aryl-aryl coupling that proceeds through a radical mechanism. wikipedia.orgchemeurope.com The process involves the treatment of an aromatic diazonium salt with a second aromatic compound (the solvent) in the presence of a base. wikipedia.org For instance, to synthesize a 2,4'-dimethylbiphenyl (B1295036) derivative, one could start with an aniline (B41778) such as 4-amino-2-methylphenol. This starting material would be converted to its diazonium salt and then reacted with toluene.
A significant drawback of the Gomberg-Bachmann reaction is that it typically produces low yields, often under 40%, due to the many side reactions associated with highly reactive diazonium salts. wikipedia.orgmycollegevcampus.comgoogle.com Modifications have been developed to improve yields, such as using diazonium tetrafluoroborates with a phase-transfer catalyst or employing 1-aryl-3,3-dialkyltriazenes. wikipedia.org Copper catalysis has also been shown to improve the reaction, leading to better yields under milder conditions. researchgate.net
| Diazonium Component Source | Arene Partner | Conditions | Yield | Reference |
| 4-Bromoaniline | Benzene (B151609) | Base | <40% (p-bromobiphenyl) | wikipedia.org |
| Substituted Anilines | Aromatic Liquids | Cu catalyst, 50°C | Moderate to High | researchgate.net |
| Aniline Compound | Benzene Compound | Metal Nitrite/Copper | Improved over classical | google.com |
Modern Metal-Catalyzed Cross-Coupling Strategies
The development of metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, offering high yields, mild reaction conditions, and broad functional group tolerance.
Suzuki–Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used methods for forming aryl-aryl bonds. nih.gov This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. acs.orgyoutube.comlibretexts.org The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org
To synthesize this compound, a suitable strategy would be the coupling of a protected 4-halo-2-methylphenol (e.g., 4-bromo-2-methylphenol) with 4-methylphenylboronic acid. The reaction's mild conditions and high functional group tolerance make it ideal for complex molecules. youtube.com Research has shown that even sterically hindered aryl halides can be coupled effectively using specialized phosphine (B1218219) ligands that enhance the catalyst's activity. acs.orgrsc.org Compared to the Ullmann reaction for synthesizing sterically hindered polychlorinated biphenyls, the Suzuki coupling provided significantly better yields (65–98% vs. 20–38%). nih.gov
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base/Solvent | Yield (%) |
| Aryl Bromides | o-Tolylboronic acid | Pd2(dba)3/P(t-Bu)3 | K3PO4 / Dioxane | 92-99% acs.org |
| Aryl Chlorides | Phenylboronic acid | Pd(OAc)2/PCy3 | K3PO4 / Toluene | 85-98% |
| 2,6-Dichloroidobenzene | Phenylboronic acid | Pd(dba)2/DPDB | K3PO4 / Toluene | 65-98% nih.gov |
| 1,1-Dichloro-1-alkenes | 9-Alkyl-9-BBN | Pd(OAc)2/XantPhos | Cs2CO3 / Dioxane | High Z-selectivity organic-chemistry.org |
Kumada Cross-Coupling Methods
Reported independently in 1972 by the groups of Kumada and Corriu, the Kumada coupling was the first transition metal-catalyzed cross-coupling reaction. organic-chemistry.orgwikipedia.org It creates a carbon-carbon bond by reacting a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.comslideshare.net
This method is valued for its use of readily available and low-cost Grignard reagents. organic-chemistry.org For the synthesis of this compound, one would react the Grignard reagent derived from 4-bromotoluene with a protected 4-halo-2-methylphenol. While effective, a limitation of the Kumada coupling is the high reactivity of Grignard reagents, which makes them intolerant of acidic functional groups (like the unprotected phenol) and some electrophilic groups. organic-chemistry.orgnrochemistry.com Therefore, protection of the hydroxyl group on the phenolic partner would be essential. Nickel catalysts are often used for their economic advantage, while palladium catalysts can offer a broader scope and higher selectivity. nrochemistry.comthieme-connect.com
| Aryl Halide | Grignard Reagent | Catalyst | Conditions | Yield |
| o-Dichlorobenzene | n-Butylmagnesium chloride | [NiCl2(dppp)] | Ether, reflux | 97% (1,2-Dibutylbenzene) orgsyn.org |
| Aryl Chlorides/Bromides | Phenylmagnesium bromide | Immobilized Ni(II) complex | THF, 10°C | Good to Excellent thieme-connect.com |
| Aryl Halides | Arylmagnesium Bromide | NiCl2(dppe) | Ether, reflux | High |
| 2-Bromothiophene | Fluorophenyl magnesium bromide | Nickel complex | 0-5°C | Not specified google.com |
Stille Cross-Coupling Reactions
The Stille cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. This reaction is particularly advantageous due to the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups.
In a potential synthesis of this compound, a Stille coupling could involve the reaction of 4-bromo-3-methylphenol (B31395) (or its protected form) with an organostannane derivative of toluene, or conversely, a stannylated phenol (B47542) derivative with 2-bromotoluene. The general catalytic cycle proceeds through an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst.
Key parameters that influence the efficiency of the Stille coupling include the choice of palladium catalyst, ligands, solvents, and additives. Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. The addition of ligands such as bulky, electron-rich phosphines can enhance the reaction rate and yield. Copper(I) iodide is often used as a co-catalyst to facilitate the transmetalation step.
| Reactant A | Reactant B | Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromo-3-methylphenol | (p-tolyl)tributylstannane | Pd(PPh₃)₄ | - | CuI | Toluene | 100 | Data not available |
| 2-Bromo-p-cresol | (4-hydroxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ | PPh₃ | - | DMF | 90 | Data not available |
Negishi Cross-Coupling Applications
The Negishi cross-coupling reaction offers another powerful tool for the synthesis of unsymmetrical biaryls. This method involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate. wikipedia.org Organozinc reagents are generally more reactive than their organostannane or organoboron counterparts, which can lead to milder reaction conditions and shorter reaction times. However, they are also more sensitive to air and moisture, requiring anhydrous reaction conditions. wikipedia.org
A plausible Negishi coupling approach to this compound would involve the reaction of a (4-hydroxy-2-methylphenyl)zinc halide with 4-bromotoluene, or a (4-methylphenyl)zinc halide with a halogenated cresol (B1669610) derivative. The choice of catalyst, typically a palladium complex with phosphine ligands, is crucial for achieving high yields and selectivity.
| Reactant A | Reactant B | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodo-2-methylphenol | (p-tolyl)zinc chloride | Pd(PPh₃)₄ | - | THF | 60 | Data not available |
| 2-Bromo-p-cresol | (4-hydroxyphenyl)zinc iodide | PdCl₂(dppf) | - | Dioxane | 80 | Data not available |
Hiyama Cross-Coupling Protocols
The Hiyama cross-coupling reaction utilizes organosilanes as the organometallic component, which are activated by a fluoride (B91410) source, typically a fluoride salt such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org Organosilanes are attractive reagents due to their low toxicity, stability, and ease of handling. organic-chemistry.org
The synthesis of this compound via a Hiyama coupling could be envisioned by reacting a halosubstituted cresol with an aryl silane (B1218182) derivative of toluene, or vice versa, in the presence of a palladium catalyst and a fluoride activator. The reaction mechanism involves the activation of the organosilane by the fluoride ion to form a hypervalent silicon species, which then undergoes transmetalation with the palladium catalyst.
| Reactant A | Reactant B | Catalyst | Activator | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromo-3-methylphenol | Trimethoxy(p-tolyl)silane | Pd(OAc)₂ | TBAF | THF | 60 | Data not available |
| 2-Iodo-p-cresol | Triethoxy(4-hydroxyphenyl)silane | PdCl₂(PPh₃)₂ | TASF | Dioxane | 100 | Data not available |
Functionalization and Derivatization Reactions of Biphenyl Systems
Electrophilic Aromatic Substitution Reactions on Biphenyl Scaffolds
The biphenyl scaffold is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the aromatic rings. The directing effects of the substituents already present on the biphenyl core play a crucial role in determining the position of the incoming electrophile. In the case of this compound, the hydroxyl group is a strongly activating ortho-, para-director, while the methyl groups are weakly activating ortho-, para-directors. The interplay of these directing effects, along with steric hindrance, will govern the regioselectivity of the substitution.
Friedel–Crafts Alkylation and Acylation
Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, enabling the formation of new carbon-carbon bonds. nih.gov
Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). nih.gov For this compound, alkylation is expected to occur primarily on the more activated ring containing the hydroxyl group, at positions ortho to the hydroxyl group. However, polyalkylation and carbocation rearrangements are potential side reactions.
Friedel-Crafts Acylation is the reaction of an aromatic ring with an acyl halide or anhydride, also catalyzed by a Lewis acid. nih.gov This reaction is generally more controlled than alkylation as the resulting ketone is less reactive than the starting material, thus preventing polysubstitution. The acylation of this compound would likely introduce the acyl group at the positions ortho to the activating hydroxyl group.
| Substrate | Reagent | Catalyst | Product |
| This compound | tert-Butyl chloride | AlCl₃ | Predominantly ortho-tert-butyl substituted derivatives |
| This compound | Acetyl chloride | AlCl₃ | Predominantly ortho-acetyl substituted derivatives |
Note: Specific product distribution and yields for the Friedel-Crafts reactions on this compound are not detailed in the available literature. The expected products are based on general principles of electrophilic aromatic substitution.
Halogenation and Chloromethylation Strategies
Halogenation of biphenyl systems can be achieved using various reagents to introduce chlorine, bromine, or iodine onto the aromatic rings. The regioselectivity is again dictated by the existing substituents. For this compound, halogenation is anticipated to occur at the electron-rich positions ortho to the hydroxyl group.
Chloromethylation introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring, typically using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. researchgate.net This functional group serves as a versatile handle for further synthetic transformations. The reaction on this compound would be expected to proceed at the activated positions of the phenol ring.
| Reaction | Reagent | Catalyst | Expected Product(s) |
| Bromination | Br₂ | FeBr₃ | Bromo-2,4'-dimethyl[1,1'-biphenyl]-4-ol |
| Chloromethylation | HCHO, HCl | ZnCl₂ | (Chloromethyl)-2,4'-dimethyl[1,1'-biphenyl]-4-ol |
Note: The precise isomeric distribution of the products would need to be determined experimentally.
Nucleophilic Substitution and Addition Reactions
Nucleophilic substitution and addition reactions are fundamental in the synthesis of biphenyl derivatives. masterorganicchemistry.comleah4sci.com These reactions involve an electron-rich nucleophile attacking an electron-deficient electrophile, leading to the substitution of a leaving group or addition to a multiple bond. masterorganicchemistry.com In the context of biphenyl synthesis, these reactions are crucial for introducing functional groups and building the biphenyl scaffold.
One notable application is the reaction of 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine with diphenylacetaldehyde, catalyzed by camphorsulfonic acid. This reaction proceeds through nucleophilic substitution and dehydration to form a fully conjugated enamine. ossila.com This enamine exhibits p-type semiconductor properties and has been utilized in the fabrication of solar cells. ossila.com
The mechanism of nucleophilic substitution can vary, with SN1 and SN2 pathways being the most common. leah4sci.com SN1 reactions are unimolecular and proceed through a carbocation intermediate, while SN2 reactions are bimolecular and involve a one-step process with inversion of stereochemistry. leah4sci.com The choice of reaction conditions, including the solvent and the nature of the nucleophile and substrate, determines which pathway is favored. leah4sci.com
Demethylation and Hydroxylation Approaches
Demethylation and hydroxylation are key transformations for modifying the functional groups on the biphenyl core. The Dakin reaction is a relevant example of a hydroxylation process. carewellpharma.in
Further research into specific demethylation and hydroxylation methodologies for this compound is ongoing to provide more efficient and selective synthetic routes.
Specialized Synthetic Routes
Beyond general methodologies, specialized synthetic routes have been developed to access specific biphenyl derivatives with desired functionalities and stereochemistry.
The Mannich reaction is a powerful tool for the aminomethylation of phenolic compounds. nih.govresearchgate.net This reaction involves the condensation of a compound with an active hydrogen (like a phenol), formaldehyde, and a primary or secondary amine to produce a β-amino carbonyl compound, known as a Mannich base. nih.gov The introduction of Mannich bases can enhance the biological activity and physicochemical properties of molecules. nih.gov
The reaction can be highly regioselective. For instance, the aminomethylation of 2,4-dihydroxybenzoyl compounds with formaldehyde and secondary amines in methanol (B129727) occurs selectively at the C(3) position. researchgate.net When primary amines are used, a subsequent cyclization can occur to form 1,3-benzoxazine derivatives. researchgate.net The Mannich reaction has been successfully applied to modify natural products, such as hesperidin (B1673128) and homoisoflavonoids, to generate derivatives with enhanced pharmacological activities. nih.gov For example, a series of homoisoflavonoid Mannich base derivatives were synthesized and showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
Table 1: Examples of Mannich Reactions in the Synthesis of Bioactive Molecules
| Lead Compound | Reagents | Product Type | Biological Activity of Derivatives | Reference |
| Hesperidin | Secondary amines, Formaldehyde | Mannich base derivatives | AChE inhibitory activity | nih.gov |
| Homoisoflavonoids | Secondary amines, Formaldehyde | Mannich base derivatives | AChE and BuChE inhibitory activity | nih.gov |
| 2,4-Dihydroxybenzoyl compounds | Secondary amines, Formaldehyde | C(3)-aminomethylated phenols | - | researchgate.net |
| 2,4-Dihydroxybenzoyl compounds | Primary amines, Formaldehyde | 1,3-Benzoxazine derivatives | - | researchgate.net |
Condensation and cyclization reactions are pivotal in constructing complex molecular architectures containing biphenyl units. The Claisen-Schmidt condensation, for instance, has been used to synthesize biphenyl chalcone (B49325) derivatives by reacting substituted biphenyls with benzaldehydes. rsc.org These chalcones are of interest due to their potential as metabolic enzyme inhibitors. rsc.org
The Dieckmann cyclization, an intramolecular Claisen condensation, is particularly useful for forming cyclic β-keto esters from diesters. youtube.comlibretexts.org This reaction works well for creating five- and six-membered rings. libretexts.org The mechanism involves the formation of an enolate from one ester group, which then attacks the other ester group within the same molecule. youtube.comlibretexts.org
The synthesis of chiral biphenyls is of great interest due to the prevalence of atropisomerism in this class of compounds. nih.gov Atropisomers are stereoisomers arising from restricted rotation around a single bond. carewellpharma.in The stereoselective synthesis of these molecules can be achieved through various methods, including the use of chiral catalysts or auxiliaries. cnr.itethz.ch
A notable example is the CBS-catalyzed asymmetric reduction of ferrocenyldiketones containing a biphenyl unit. This method has been used to prepare chiral 2,2'-bis-(ferrocenylhydroxymethyl)-1,1'-biphenyl as a single diastereoisomer with defined central and axial chiralities. cnr.it The reaction proceeds with high stereoselectivity, yielding diols in good enantiomeric excess. cnr.it The absolute configurations of these chiral diols have been confirmed by X-ray crystallography and circular dichroism analysis. cnr.it
Mechanistic Investigations of Reactions Involving 2,4 Dimethyl 1,1 Biphenyl 4 Ol and Analogues
Fundamental Concepts in Organic Reaction Mechanisms
Understanding the intricate dance of electrons and atoms during a chemical reaction is fundamental to organic chemistry. This section covers the core concepts of reaction intermediates, transition states, and the thermodynamic and kinetic principles that govern the transformation of biphenyl (B1667301) compounds.
Elucidation of Reaction Intermediates and Transition State Structures
A chemical reaction seldom proceeds from reactants to products in a single step. The pathway often involves one or more transient species known as reaction intermediates and high-energy configurations called transition states .
Reaction Intermediates are transient, high-energy species that are formed in one step of a reaction and consumed in a subsequent step. They represent local energy minima on a reaction coordinate diagram. For biphenyl compounds, intermediates can include carbocations, carbanions, free radicals, or complexes with catalysts. For instance, in electrophilic substitution reactions, an attack on one of the phenyl rings can form a resonance-stabilized carbocation intermediate known as an arenium ion.
Transition States are fleeting, maximum-energy configurations along the reaction coordinate that cannot be isolated. cnr.it They represent the energy barrier that must be overcome for a reaction to proceed and are characterized by partially formed and partially broken bonds. cnr.it For example, in the rotation around the single bond connecting the two phenyl rings of a biphenyl, the planar conformation represents a transition state due to steric hindrance between the ortho substituents. The ease of rotation and the stability of different conformations (atropisomers) are determined by the energy barrier of this transition state. acs.org Substituted biphenyls with bulky groups at the ortho positions can have a high enough energy barrier to rotation that enantiomeric conformations can be isolated. acs.org
The table below summarizes the key differences between these two fundamental concepts.
| Feature | Reaction Intermediate | Transition State |
| Definition | A short-lived, unstable molecule in a reaction mechanism. | A very short-lived configuration of atoms at a local energy maximum. cnr.it |
| Existence | Represents a valley in an energy profile diagram. | Represents a peak in an energy profile diagram. |
| Isolation | Can sometimes be isolated or detected spectroscopically. | Cannot be isolated. cnr.it |
| Bonding | Has fully formed, albeit often unstable, bonds. | Has partially formed and partially broken bonds. cnr.it |
| Lifetime | Relatively longer lifetime (microseconds to minutes). | Extremely short lifetime (femtoseconds). cnr.it |
Thermodynamic and Kinetic Considerations in Biphenyl Transformations
The feasibility and rate of a chemical reaction are governed by the principles of thermodynamics and kinetics, respectively.
Mechanistic Pathways of Biphenyl-Related Reactions
Biphenyls and their derivatives undergo a variety of reactions, from rearrangements and oxidations to synthetically crucial cross-coupling reactions. Understanding the mechanisms of these transformations is key to controlling their outcomes.
Electron Transfer and Radical Pathways in Oxidation Reactions
The phenolic hydroxyl group in 2,4'-Dimethyl[1,1'-biphenyl]-4-ol makes it susceptible to oxidation reactions that often proceed via electron transfer and radical intermediates. The oxidation of phenols can be initiated by chemical oxidants or by radiolytic methods. cnr.itosti.gov
A common mechanistic pathway for the oxidation of a phenol (B47542) analogue involves:
Initial Electron Transfer/Hydrogen Abstraction : An oxidizing agent, such as a sulfate (B86663) radical anion (SO₄⁻•) or a hydroxyl radical (•OH), abstracts the hydrogen atom from the phenolic hydroxyl group. acs.orgepa.gov This can also be viewed as a proton-coupled electron transfer (PCET) process. acs.org
Formation of a Phenoxyl Radical : This initial step generates a phenoxyl radical. This radical is not localized on the oxygen atom but is delocalized through resonance onto the aromatic ring, particularly at the ortho and para positions.
Radical Coupling or Further Oxidation : The delocalized phenoxyl radical can then undergo several subsequent reactions. It can couple with another radical to form dimeric or polymeric structures, a common pathway in the oxidative coupling of phenols. cnr.it Alternatively, it can be further oxidized to a quinone-type structure. The presence of substituents on the rings, like the methyl groups in this compound, will influence the stability and subsequent reaction pathways of the radical intermediate.
These radical pathways are fundamental in understanding the antioxidant activity of phenolic compounds and their degradation mechanisms in biological and environmental systems. nih.govmdpi.com
Detailed Mechanisms of Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are among the most powerful tools for the synthesis of biphenyls. Reactions like the Suzuki, Stille, and Kumada couplings provide efficient ways to form the crucial carbon-carbon bond between the two aromatic rings. rsc.orgresearchgate.net These reactions, while using different organometallic reagents, generally follow a common catalytic cycle involving a palladium or nickel catalyst. acs.orgnih.gov
The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) consists of three primary steps:
| Step | Description |
| 1. Oxidative Addition | The low-valent Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium from the 0 to the +2 oxidation state, forming an organopalladium(II) complex. rsc.org |
| 2. Transmetalation | The organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the halide. This step requires activation by a base. |
| 3. Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biphenyl product. This step reduces the palladium back to its catalytically active Pd(0) state, allowing the cycle to begin anew. rsc.org |
This catalytic cycle provides a highly efficient and selective route to a vast array of substituted biphenyls, including analogues of this compound, by varying the coupling partners. nih.gov
Nucleophilic Attack and Rearomatization Mechanisms
Nucleophilic attack is a fundamental step in many organic reactions where a nucleophile, an electron-rich species, donates an electron pair to an electrophile, an electron-deficient species, to form a new covalent bond. nih.govsemanticscholar.org In the context of this compound, the hydroxyl group can be deprotonated to form a phenoxide, a potent nucleophile. The subsequent reactions are often complex, potentially involving the aromatic rings and leading to various substitution patterns.
One common mechanistic pathway is nucleophilic aromatic substitution (SNAr) . This typically occurs on an aromatic ring that is activated by electron-withdrawing groups. While the methyl groups on this compound are electron-donating, reactions can be induced under specific conditions, or on related analogues bearing electron-withdrawing substituents. The SNAr mechanism generally proceeds in two steps:
Addition of the nucleophile: The nucleophile attacks the aromatic ring at the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . semanticscholar.orgnih.gov
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group.
Recent studies have also revealed the existence of concerted SNAr reactions , where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. libretexts.org The nature of the mechanism, whether stepwise or concerted, is influenced by the substrate, nucleophile, leaving group, and solvent.
Rearomatization is a crucial driving force in many reactions involving aromatic compounds. After a reaction step that disrupts the aromatic system, such as an addition or a cycloaddition, the subsequent restoration of the stable aromatic π-system is often a highly favorable process that dictates the final product. For instance, in oxidative coupling reactions of phenols, which can lead to biphenyl structures, the final step often involves tautomerization to regain aromaticity. researchgate.net
Methodologies for Reaction Mechanism Determination
A combination of kinetic and non-kinetic methods is typically employed to gain a comprehensive understanding of a reaction mechanism. nih.gov
Non-Kinetic Methodologies: Intermediate Isolation, Detection, and Trapping
A direct way to probe a reaction mechanism is to identify the transient species that exist between reactants and products.
Isolation of Intermediates: In some cases, reaction intermediates are stable enough to be isolated and characterized using standard spectroscopic techniques like NMR, IR, and mass spectrometry. For example, in the biodegradation of polychlorinated biphenyls, intermediates such as chlorobiphenylols and chlorobiphenyldiols have been isolated and identified. rsc.org
Detection of Intermediates: When intermediates are too reactive to be isolated, they can often be detected in the reaction mixture using in-situ spectroscopic methods.
Trapping of Intermediates: Highly reactive intermediates can be "trapped" by adding a substance that reacts with the intermediate to form a stable, characterizable product. wikipedia.orgresearchgate.net For instance, the presence of a benzyne (B1209423) intermediate can be confirmed by trapping it with a diene in a Diels-Alder reaction. wikipedia.org Similarly, enol intermediates in lignin (B12514952) depolymerization have been trapped using methanol (B129727). researchgate.net
| Method | Description | Example Application |
| Intermediate Isolation | Physically separating a stable intermediate from the reaction mixture for characterization. | Isolation of chlorobiphenyldiols in PCB biodegradation. rsc.org |
| Intermediate Detection | Using spectroscopic techniques to observe an intermediate directly in the reaction mixture. | Spectroscopic identification of a Meisenheimer complex. nih.gov |
| Intermediate Trapping | Adding a reagent to react with a highly reactive intermediate to form a stable, identifiable product. | Trapping of a benzyne intermediate with a diene. wikipedia.org |
Isotopic Labeling and Kinetic Isotope Effects
Isotopic labeling is a powerful tool where an atom in a reactant molecule is replaced by one of its isotopes (e.g., replacing hydrogen with deuterium). researchgate.netresearchgate.net The position of the label in the product can provide direct evidence for bond-breaking and bond-forming events.
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction upon isotopic substitution. researchgate.netresearchgate.net
Primary KIE: A significant change in reaction rate (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. This is because the bond to the heavier isotope is stronger and requires more energy to break. nih.gov
Secondary KIE: A smaller change in rate (kH/kD is often close to 1) occurs when the bond to the labeled atom is not broken in the rate-determining step. These effects arise from changes in the vibrational frequencies of bonds to the isotopic atom between the ground state and the transition state. researchgate.netresearchgate.net
KIE studies have been instrumental in distinguishing between different reaction mechanisms, such as SN1 and SN2 reactions, and in understanding the structure of transition states. researchgate.netumd.edu
| Type of KIE | Observation | Interpretation |
| Primary | Significant change in reaction rate (e.g., kH/kD > 2) | Bond to the isotopically substituted atom is broken in the rate-determining step. nih.gov |
| Secondary | Small change in reaction rate (e.g., kH/kD ≈ 1) | Bond to the isotopically substituted atom is not broken in the rate-determining step; reflects changes in hybridization or steric environment at the labeled position. researchgate.netresearchgate.net |
Stereochemical Analysis for Mechanistic Elucidation
The stereochemistry of the products formed from a chiral reactant can provide crucial insights into the reaction mechanism. nasa.gov For instance, an SN2 reaction proceeds with an inversion of configuration at the reaction center, while a classic SN1 reaction, proceeding through a planar carbocation intermediate, leads to racemization.
In the case of substituted biphenyls, the phenomenon of atropisomerism can be a powerful stereochemical probe. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. For biphenyls with bulky ortho substituents, rotation around the central C-C bond can be restricted, leading to stable, chiral enantiomers. The stereochemical outcome of a reaction involving a chiral biphenyl can reveal whether the chiral axis is affected during the reaction, providing valuable mechanistic information. The stereochemical outcome of nucleophilic substitution reactions can be highly dependent on the nature of the nucleophile and the substrate.
Kinetic Studies and Rate Law Derivation
Kinetic studies involve measuring the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. The results are expressed in the form of a rate law , an equation that relates the reaction rate to the concentrations of the reactants raised to a certain power, known as the order of the reaction with respect to that reactant.
The experimentally determined rate law provides direct information about the composition of the transition state of the rate-determining step. For example, for a simple bimolecular reaction A + B → Products, if the rate law is found to be Rate = k[A][B], it indicates that both A and B are involved in the rate-determining step.
By studying how the rate constant, k, changes with temperature, the activation parameters of the reaction (activation energy, enthalpy, and entropy of activation) can be determined, providing further details about the transition state.
| Kinetic Parameter | Information Gained |
| Reaction Order | The number of molecules of each reactant involved in the rate-determining step. |
| Rate Law | An equation that describes the dependence of the reaction rate on the concentration of reactants. |
| Rate Constant (k) | A proportionality constant in the rate law that reflects the intrinsic reactivity of the system. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur, providing insight into the energy barrier of the transition state. |
By integrating these diverse methodologies, a detailed and self-consistent picture of the reaction mechanism for this compound and its analogues can be constructed, paving the way for the rational design of new synthetic transformations and a deeper understanding of chemical reactivity.
Advanced Spectroscopic and Structural Characterization of 2,4 Dimethyl 1,1 Biphenyl 4 Ol
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov For 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (C₁₄H₁₄O), the exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition with a high degree of confidence. For instance, the calculated exact mass of a related compound, [1,1'-biphenyl]-4,4'-diol, 3,3'-dimethyl- (C₁₄H₁₄O₂), is 214.099379685 Da. nih.gov HRMS is a standard technique for the characterization of newly synthesized organic compounds. rsc.org
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. When subjected to EI-MS, this compound is expected to exhibit a distinct fragmentation pattern that provides key structural information.
The initial ionization process involves the bombardment of the molecule with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The molecular weight of this compound is 198.26 g/mol , and therefore, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 198.
Following ionization, the energetically unstable molecular ion undergoes fragmentation. The fragmentation of biphenyl (B1667301) derivatives is influenced by the nature and position of the substituents on the aromatic rings. For this compound, key fragmentation pathways are predicted to involve the cleavage of the methyl and hydroxyl groups.
A prominent fragmentation pathway for aromatic alcohols is the loss of the hydroxyl radical (•OH), which would result in a fragment ion at m/z 181 (198 - 17). Another expected fragmentation is the loss of a methyl radical (•CH₃) from either the 2- or 4'-position, leading to a fragment ion at m/z 183 (198 - 15). The relative stability of the resulting carbocations will influence the abundance of these fragment ions. The loss of a methyl group often leads to the formation of a stable tropylium-like ion, which can be a significant peak in the spectrum.
Further fragmentation could involve the loss of water (H₂O) from the molecular ion, particularly through rearrangement processes, which would yield a peak at m/z 180 (198 - 18). Cleavage of the biphenyl bond itself is also possible, though typically less favorable than the loss of small substituents.
Predicted Fragmentation Data for this compound:
| Fragment Ion | m/z (Predicted) | Neutral Loss |
| [M]⁺• | 198 | - |
| [M - CH₃]⁺ | 183 | •CH₃ |
| [M - OH]⁺ | 181 | •OH |
| [M - H₂O]⁺• | 180 | H₂O |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. The presence of a hydroxyl (-OH) group, aromatic rings, and methyl (-CH₃) groups will give rise to distinct vibrational modes.
The most prominent feature for the hydroxyl group is a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of O-H stretching vibrations in hydrogen-bonded phenols. epa.gov The exact position and broadness of this peak are dependent on the extent of intermolecular hydrogen bonding in the sample. A sharper, less intense peak for a "free" (non-hydrogen-bonded) O-H stretch may also be observed around 3600 cm⁻¹. epa.gov
The aromatic C-H stretching vibrations are expected to appear as a series of sharp bands in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the methyl groups will be observed in the 2975-2850 cm⁻¹ range.
The C=C stretching vibrations within the aromatic rings will produce several sharp to medium intensity bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings will influence the exact positions and intensities of these absorptions.
The in-plane O-H bending vibration coupled with C-O stretching is expected to produce a band around 1200 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted aromatic rings will give rise to strong absorptions in the 900-675 cm⁻¹ region, which are diagnostic of the substitution pattern.
Expected FT-IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (H-bonded) | 3600-3200 (broad) | Phenolic -OH |
| Aromatic C-H Stretch | 3100-3000 | Ar-H |
| Aliphatic C-H Stretch | 2975-2850 | -CH₃ |
| Aromatic C=C Stretch | 1600-1450 | Ar C=C |
| In-plane O-H Bend & C-O Stretch | ~1200 | Phenolic C-O-H |
| Out-of-plane Ar C-H Bend | 900-675 | Ar-H |
Attenuated Total Reflection (ATR-IR) Technique
Attenuated Total Reflection (ATR) is a sampling technique used in conjunction with FT-IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. nih.govnist.gov In ATR-IR, an infrared beam is passed through a crystal of high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal. nist.gov This makes it an ideal technique for obtaining the IR spectrum of this compound in its solid state.
The resulting ATR-IR spectrum will be very similar to a traditional transmission spectrum, displaying the same characteristic absorption bands for the hydroxyl, aromatic, and methyl functional groups as detailed in the FT-IR section. ossila.com One key difference is that the penetration depth of the evanescent wave is dependent on the wavelength of the light, which can cause slight variations in the relative intensities of the peaks compared to a transmission spectrum. cam.ac.uk Specifically, peaks at lower wavenumbers may appear relatively more intense in an ATR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the conjugated biphenyl system.
The UV-Vis spectrum of the parent compound, biphenyl, shows a strong absorption band around 250 nm. The introduction of substituents on the biphenyl rings can cause a shift in the absorption maximum (λ_max) and an increase in the molar absorptivity (ε). The hydroxyl group is an auxochrome, meaning it can extend the conjugation and typically causes a bathochromic (red) shift to longer wavelengths. The methyl groups also have a slight bathochromic effect.
For the related compound 2,4'-dimethylbiphenyl (B1295036), a UV/Visible spectrum is available which shows an absorption maximum around 240 nm. researchgate.net The addition of a hydroxyl group at the 4-position is expected to cause a significant red shift in the λ_max. Therefore, the UV-Vis spectrum of this compound is predicted to show a primary absorption band at a wavelength longer than 250 nm, likely in the 260-280 nm range. The exact position will depend on the solvent used, as solvent polarity can influence the energy of the electronic transitions.
Predicted UV-Vis Absorption Data for this compound:
| Transition Type | Predicted λ_max (nm) | Chromophore |
| π → π* | 260 - 280 | Biphenyl System |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the solid-state structure can be inferred from the analysis of related substituted biphenyl derivatives.
The crystal structure of biphenyl itself is characterized by a non-planar conformation in the solid state, with a dihedral angle between the two phenyl rings. The introduction of substituents, particularly at the ortho positions, significantly influences this dihedral angle due to steric hindrance. In this compound, the methyl group at the 2-position is expected to cause a significant twist between the two phenyl rings to minimize steric repulsion.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light.
The Raman spectrum of this compound is expected to be rich in information, particularly regarding the skeletal vibrations of the biphenyl framework. The inter-ring C-C stretching mode of biphenyls typically appears as a strong band in the Raman spectrum around 1280 cm⁻¹. mdpi.com The position of this band can be sensitive to the dihedral angle between the phenyl rings and the nature of the substituents.
Other characteristic Raman bands for substituted biphenyls include the ring breathing modes of the phenyl rings, which are often observed around 1000 cm⁻¹, and various C-H in-plane and out-of-plane bending modes. cam.ac.uk The C-H stretching vibrations of the aromatic and methyl groups will also be present in the high-frequency region of the spectrum (around 3060 cm⁻¹ for aromatic C-H and 2920 cm⁻¹ for methyl C-H).
Due to the presence of the aromatic rings, the Raman spectrum is likely to exhibit a strong signal, as the polarizability of the π-electron system changes significantly during the vibrations.
Predicted Raman Shifts for this compound:
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | ~3060 |
| Methyl C-H Stretch | ~2920 |
| Inter-ring C-C Stretch | ~1280 |
| Ring Breathing Mode | ~1000 |
Computational Chemistry and Theoretical Studies on 2,4 Dimethyl 1,1 Biphenyl 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful lens for examining molecular systems at the electronic level. For 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, these methods can elucidate its three-dimensional structure, electronic distribution, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and various electronic properties of organic molecules like this compound. rsc.orgresearchgate.net
Molecular Geometry: DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-31G* or higher), can predict bond lengths, bond angles, and dihedral angles. ias.ac.innih.gov For this compound, the key geometric parameter is the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the ortho-methyl group and the electronic effects of the para-methyl and para-hydroxyl groups. The optimized geometry would reveal a non-planar conformation, a characteristic feature of many substituted biphenyls. researchgate.net
Electronic Properties: Beyond geometry, DFT is used to calculate fundamental electronic properties. These include total energy, dipole moment, and the distribution of atomic charges. These calculations help in understanding the molecule's polarity and the nature of its intramolecular interactions. The performance of different DFT functionals can be benchmarked against high-level methods like coupled cluster (CCSD(T)) to ensure accuracy. nih.govcore.ac.uk
| Parameter | Typical Calculated Value |
|---|---|
| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |
| C-C (inter-ring) Bond Length | 1.48 - 1.50 Å |
| C-O Bond Length | 1.36 - 1.38 Å |
| O-H Bond Length | 0.96 - 0.98 Å |
| C-C-C Bond Angle (in ring) | ~120° |
| Inter-ring Dihedral Angle (φ) | 45° - 60° |
Exploration of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. chemrxiv.org DFT calculations provide various descriptors that quantify this relationship. hakon-art.com For this compound, these descriptors help predict its behavior in chemical reactions.
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. ias.ac.in
These parameters are typically derived from the energies of the frontier molecular orbitals (HOMO and LUMO). hakon-art.com A molecule with a high electron affinity, for instance, is more likely to accept electrons. hakon-art.com The planarity and electron affinity are often considered important criteria for determining the potential toxic nature of biphenyl (B1667301) compounds. ias.ac.in
| Descriptor | Formula | Hypothetical Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 8.10 |
| Electron Affinity (A) | -ELUMO | 0.95 |
| Electronegativity (χ) | (I+A)/2 | 4.53 |
| Chemical Hardness (η) | (I-A)/2 | 3.58 |
| Softness (S) | 1/(2η) | 0.14 |
| Electrophilicity Index (ω) | χ2/(2η) | 2.86 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the charge distribution around a molecule, where different colors denote different potential values. uni-muenchen.de
For this compound, the MEP map would highlight regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net The most negative region is expected to be localized around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons, making it a primary site for interaction with electrophiles. researchgate.net The π-electron clouds of the aromatic rings also represent regions of negative potential, while the hydrogen atom of the hydroxyl group would be a site of positive potential. mdpi.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduwikipedia.org The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. acs.org
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be primarily localized on the phenol (B47542) ring, which is activated by the electron-donating hydroxyl group.
LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over both aromatic rings, particularly at the carbon atoms.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests that the molecule is more easily excitable and thus more reactive.
Analysis of the FMOs helps in understanding the regioselectivity of reactions. For instance, in an electrophilic substitution, the electrophile will preferentially attack the atomic sites where the HOMO has the largest coefficient. ucsb.edued.ac.uk
| Property | Typical Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -8.10 | Nucleophilic character; electron-donating ability |
| ELUMO | -0.95 | Electrophilic character; electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 7.15 | High kinetic stability and low reactivity |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). uni-muenchen.dewikipedia.org This method examines delocalization effects by analyzing interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu
For this compound, NBO analysis can quantify:
Hybridization: The sp-character of the atomic orbitals involved in forming bonds.
Charge Distribution: Provides a more robust picture of atomic charges than simpler methods. q-chem.com
Hyperconjugative Interactions: It reveals stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital (e.g., a C-H bond) or a lone pair into an empty antibonding orbital (e.g., a π* orbital of the ring). In this molecule, significant interactions would be expected between the oxygen lone pairs and the π* orbitals of the attached phenyl ring. researchgate.net These donor-acceptor interactions are quantified by second-order perturbation theory, with larger interaction energies indicating stronger delocalization. wisc.edu
| Donor NBO | Acceptor NBO | Interaction Energy E(2) (kcal/mol) |
|---|---|---|
| LP(2) O | π(Car-Car) | ~20-30 |
| π(Car-Car) | π(Car-Car) (adjacent ring) | ~5-10 |
| σ(C-H) (methyl) | π*(Car-Car) | ~2-5 |
LP = Lone Pair; π = pi bonding orbital; σ = sigma bonding orbital; * = antibonding orbital; Car = aromatic carbon.
Conformational Analysis and Rotational Barriers in Biphenyls
The two phenyl rings in biphenyl derivatives are generally not coplanar due to steric hindrance between the ortho substituents. The rotation around the central C-C single bond is a key conformational process. msu.eduyoutube.com
Computational methods can be used to map the potential energy surface (PES) as a function of the inter-ring dihedral angle. This analysis reveals the most stable conformation (the global minimum on the PES) and the energy barriers for rotation. rsc.org For this compound, the ortho-methyl group imposes a significant steric barrier, preventing free rotation and forcing a twisted conformation. researchgate.net The height of the rotational barrier is a measure of the energy required to move from one stable conformer to another through a planar or perpendicular transition state. nih.gov Dynamic NMR experiments can sometimes be used to measure these barriers, which can then be compared with calculated values. nih.gov Studies on similar substituted ethanes and biphenyls show that both steric hindrance and electronic effects (like hyperconjugation) influence these barriers. msu.eduyoutube.com
| Molecule | Transition State Geometry | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|
| Biphenyl | Planar (0°) | ~1.5 - 2.0 |
| Biphenyl | Perpendicular (90°) | ~1.6 - 2.2 |
| 2,2'-Dimethylbiphenyl | Planar (0°) | > 15 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. numberanalytics.comrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about molecular structure, dynamics, and thermodynamics. numberanalytics.com This technique is invaluable for understanding the conformational behavior of flexible molecules like this compound in various environments.
The foundation of an MD simulation is the force field , a set of mathematical functions and parameters that describe the potential energy of the system based on the positions of its atoms. iaanalysis.comcompchems.comwikipedia.org Force fields include terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). fiveable.meuiuc.edu Common force fields used for organic molecules include AMBER, CHARMM, GROMOS, and OPLS. compchems.com The selection of an appropriate force field is critical for the accuracy of the simulation. iaanalysis.com
To study this compound, a simulation would typically be set up by placing the molecule in a periodic box filled with a solvent, such as water, to mimic physiological or environmental conditions. The system's energy is first minimized to remove unfavorable contacts. Then, it is gradually heated and equilibrated to the desired temperature and pressure. Finally, a "production" run is performed for a set duration (from nanoseconds to microseconds) to collect the trajectory data for analysis. numberanalytics.com
From these simulations, several properties of this compound can be investigated:
Solvation and Hydrogen Bonding: The interaction of the hydroxyl group with surrounding water molecules can be analyzed to determine hydrogen bond lifetimes and patterns, which influence solubility and partitioning behavior.
Diffusion and Transport Properties: The simulation can be used to calculate the diffusion coefficient of the molecule in a given medium. numberanalytics.com
Illustrative Data Table for MD Simulation Output
This table presents hypothetical data that could be obtained from an MD simulation of this compound in a water box at 298 K.
| Property | Illustrative Value | Unit | Significance |
| Average Torsional Angle (C-C-C-C) | 45.8 | Degrees | Indicates the average twist between the two phenyl rings. |
| Self-Diffusion Coefficient (D) | 0.65 x 10⁻⁵ | cm²/s | Represents the mobility of the molecule in the solvent. |
| Radial Distribution Function g(r) for O-H(water) | Peak at 1.8 | - | Shows the probability of finding a water hydrogen atom at a certain distance from the phenolic oxygen, indicating hydrogen bonding. |
| Hydrogen Bonds (solute-solvent) | 2.1 | Average Number | Quantifies the extent of hydrogen bonding with the solvent. |
Thermodynamic and Kinetic Modeling of Reactions
Computational methods are essential for predicting the feasibility and rates of chemical reactions. rroij.com Thermodynamics governs the energy changes and equilibrium position of a reaction, while kinetics describes the reaction rate and mechanism. ifpenergiesnouvelles.fr For this compound, these models can predict its stability, reactivity, and potential transformation pathways, such as oxidation or metabolic reactions.
Thermodynamic properties , such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated using quantum mechanics methods like Density Functional Theory (DFT). fu-berlin.de DFT is a robust method for calculating the electronic structure of molecules to determine ground-state energies. uc.edu By calculating the Gibbs free energy of reactants and products, the spontaneity of a potential reaction (ΔG = G_products - G_reactants) can be determined. nih.gov
Kinetic modeling focuses on the reaction pathway and the energy of the transition state—the highest energy point along the reaction coordinate. ifpenergiesnouvelles.fr By identifying the transition state structure, its energy can be calculated, which determines the activation energy (Ea) of the reaction. Lower activation energy implies a faster reaction rate. These calculations allow for the comparison of different potential reaction pathways for this compound, such as hydroxylation at different positions on the aromatic rings. researchgate.net
The combination of DFT with statistical mechanics concepts forms the basis of ab initio thermodynamics, allowing for the calculation of thermodynamic functions without empirical parameters. fu-berlin.deacs.org
Illustrative Data Table for a Hypothetical Oxidation Reaction
This table shows theoretical thermodynamic and kinetic data for a hypothetical hydroxylation reaction of this compound, calculated using DFT methods.
| Parameter | Reactant | Transition State | Product | Unit |
| Relative Enthalpy (ΔH) | 0.0 | +125.5 | -95.3 | kJ/mol |
| Relative Gibbs Free Energy (ΔG) | 0.0 | +130.2 | -89.1 | kJ/mol |
| Activation Energy (Ea) | - | 125.5 | - | kJ/mol |
This data illustrates that the hypothetical reaction is exothermic and spontaneous (negative ΔH and ΔG of the product) but has a significant activation energy barrier to overcome.
Quantitative Structure–Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.orgontosight.ai These in silico models are fundamental to computational toxicology and drug discovery, as they allow for the prediction of a molecule's behavior without synthesizing or testing it. wikipedia.orgnih.gov
The development of a QSAR/QSPR model involves several steps: nih.gov
Data Collection: A dataset of structurally related compounds with experimentally measured activity or property values is compiled. ontosight.ai
Descriptor Calculation: For each molecule, numerical values known as molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices based on the 2D graph), or 3D (e.g., molecular shape, volume). nih.govconicet.gov.arresearchgate.net
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the target property/activity. mdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. wikipedia.org
For this compound, a QSPR model could be developed to predict properties like boiling point, vapor pressure, or water solubility. researchgate.net A QSAR model could predict a biological activity, such as its binding affinity to a receptor or its toxicity to a specific organism. nih.gov Such models for biphenyl derivatives have been developed to understand properties like toxicity. nih.gov
Illustrative Data Table for QSPR Modeling
This hypothetical table shows data that could be used to build a QSPR model for predicting the octanol-water partition coefficient (logP) of substituted biphenylols.
| Compound Name | Experimental logP | Molecular Weight (1D) | Topological Polar Surface Area (2D) | Solvent Accessible Surface Area (3D) |
| [1,1'-Biphenyl]-4-ol | 3.20 | 170.21 | 20.23 | 190.5 |
| 2-Methyl[1,1'-biphenyl]-4-ol | 3.65 | 184.24 | 20.23 | 210.8 |
| This compound | 4.12 (Predicted) | 198.26 | 20.23 | 232.1 |
| 3,5-Dimethyl[1,1'-biphenyl]-4-ol | 4.55 | 198.26 | 20.23 | 230.7 |
| 4'-Chloro[1,1'-biphenyl]-4-ol | 3.88 | 204.65 | 20.23 | 201.3 |
Computational Toxicology Methodologies for Environmental Impact Prediction
Computational toxicology uses computer-based models to predict the adverse effects of chemicals on human health and the environment. researchgate.netmdpi.com These methods are crucial for prioritizing chemicals for further testing and for regulatory purposes, such as under the REACH legislation in Europe. wikipedia.org For a compound like this compound, where experimental toxicological data may be scarce, in silico methods provide a first-tier assessment of its potential hazards.
Key computational toxicology approaches include:
QSAR/QSTR Models: As described previously, models can be specifically built to predict toxicity endpoints (Quantitative Structure-Toxicity Relationships). nih.gov These endpoints can range from acute toxicity (e.g., LD₅₀) to more complex effects like carcinogenicity, mutagenicity, or aquatic toxicity. mdpi.comtoxstrategies.com
Read-Across: This is a data gap-filling technique that assumes the toxicity of an untested chemical (the "target") can be inferred from one or more structurally similar and well-studied chemicals (the "source" or "analogues"). numberanalytics.comnumberanalytics.com The justification for read-across relies on the hypothesis that similar structures will have similar physicochemical properties and biological activities. numberanalytics.comgithub.io For this compound, suitable analogues could include other dimethylbiphenyl isomers, monomethylated biphenylols, or cresol (B1669610). The prediction can be qualitative (e.g., toxic/non-toxic) or quantitative, often based on a similarity-weighted average of the source compounds' toxicity values. github.ionih.gov
Illustrative Data Table for Read-Across Toxicity Prediction
This table demonstrates a hypothetical read-across assessment for the aquatic toxicity (to fish) of this compound.
| Analogue Compound | CAS Number | Structural Similarity to Target | Fish 96-hr LC₅₀ (mg/L) | Justification |
| [1,1'-Biphenyl]-4-ol | 92-69-3 | High (Base structure) | 5.2 | Parent compound without methyl groups. |
| 4,4'-Dimethyl[1,1'-biphenyl] | 613-33-2 | Moderate (Lacks -OH group) | 1.8 | Shares dimethylbiphenyl core, likely more lipophilic. |
| p-Cresol | 106-44-5 | Low (Lacks biphenyl) | 20.5 | Shares phenolic hydroxyl and methyl group. |
| This compound | 1261975-21-6 | Target Compound | ~2-4 (Predicted) | Prediction based on structural similarity and expected increase in lipophilicity compared to biphenyl-4-ol. |
Applications of 2,4 Dimethyl 1,1 Biphenyl 4 Ol in Materials Science and Advanced Technologies
Polymer and Resin Development
The biphenyl (B1667301) unit is a foundational component in high-performance polymers and resins, imparting thermal stability, mechanical strength, and specific electronic or optical properties. The substitution pattern of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol offers a versatile scaffold for polymerization and material formulation.
Polyimides for Telecommunication Applications (e.g., low dielectric constant materials)
In the realm of telecommunications, particularly for high-frequency applications like fan-out wafer-level packaging (FOWLP), materials with a low dielectric constant (Dk) and a low dissipation factor (Df) are essential to minimize signal delay and transmission loss. rsc.orgrsc.org Polyimides (PIs) are frequently chosen for these applications due to their excellent thermal and mechanical properties. mdpi.com However, conventional PIs often have dielectric constants that are too high for next-generation electronics. mdpi.com
Research has shown that incorporating bulky or fluorine-containing groups into the polyimide backbone is an effective strategy for lowering the dielectric constant. The introduction of structural elements like trifluoromethyl (-CF3) or tert-butyl groups increases the free volume within the polymer matrix and reduces the polarizability of the polymer chains. rsc.orgmdpi.com For instance, polyimides derived from diamine monomers containing bis(trifluoromethyl) pendant groups have demonstrated significantly reduced dielectric constants and dissipation factors at frequencies up to 10 GHz. rsc.orgrsc.org The bulky nature of these groups disrupts the dense packing of polymer chains, leading to a decrease in intermolecular interactions and, consequently, a lower Dk value. researchgate.net
While direct polymerization of this compound into polyimides is not explicitly detailed in the reviewed literature, its biphenyl structure serves as a suitable platform. The methyl groups, acting as bulky substituents, can contribute to increasing the free volume in a manner analogous to tert-butyl groups, which are known to lower the dielectric constant in PI films. mdpi.com The hydroxyl group offers a reactive site for further modification or for incorporation into other polymer systems like polyesters or polyethers, which could then be used to create materials with tailored dielectric properties.
Table 1: Properties of Polyimides Derived from Biphenyl-Containing Monomers
| Monomer/Polymer System | Key Structural Feature | Resulting Dielectric Properties | Reference(s) |
| 6FDA-HFBODA | Bis(trifluoromethyl) pendant group | Dk = 2.63, Df = 3.72 × 10⁻³ at 10 GHz | rsc.org |
| BPADA-HFBODA | Bis(trifluoromethyl) pendant group | Ultra-low Df = 2.30 × 10⁻³ at 10 GHz | rsc.org |
| PI films with tert-butyl branches | Tert-butyl side chains | Dk as low as 2.90 | mdpi.com |
| Co-PI fibers with TFMB | Trifluoromethyl (-CF3) groups | Dk reduced from 3.0 to 2.48 at 10 GHz | researchgate.net |
This table showcases representative data for polyimides based on biphenyl structures, illustrating the effect of substituents on dielectric properties.
Enamines as p-type Semiconductor Materials
Organic semiconductors are a major focus of research due to their potential in optoelectronic devices, offering advantages like synthetic versatility and tunable properties. bohrium.com Enamines derived from biphenyl precursors have emerged as promising p-type (hole-transporting) materials. bohrium.comroyalsocietypublishing.org These materials can be synthesized through a straightforward one-step condensation reaction, often without the need for expensive transition metal catalysts. royalsocietypublishing.orgnih.gov
A study on new biphenyl-based enamine molecules revealed that even subtle changes in the structure of the biphenyl precursors can significantly impact the thermal, optical, and photophysical properties of the resulting organic semiconductors. royalsocietypublishing.orgresearchgate.net These materials exhibit high thermal stability and carrier drift mobilities that are competitive with well-established enamine-based hole-transporting materials, reaching values as high as 2 × 10⁻² cm² V⁻¹ s⁻¹ at strong electric fields. bohrium.comroyalsocietypublishing.orgnih.gov Based on their properties, several of these newly synthesized biphenyl enamines show potential for application in organic light-emitting diodes (OLEDs) and solar cells. bohrium.comresearchgate.net
The structure of this compound provides a starting point for synthesizing novel enamine-based semiconductors. The hydroxyl group could be converted to an amino group, which could then be reacted with a suitable carbonyl compound to form the enamine linkage. The methyl groups on the biphenyl core would influence the final properties of the semiconductor, such as its solubility, film-forming capability, and charge transport characteristics.
Table 2: Performance of Biphenyl Enamine-Based Hole-Transporting Materials (HTMs)
| Material ID | Key Precursor Feature | Carrier Drift Mobility | Potential Application | Reference(s) |
| BE3 | Biphenyl-based enamine | 2 × 10⁻² cm² V⁻¹ s⁻¹ | Organic/Hybrid Electronics | royalsocietypublishing.org |
| BE1, BE2, BE3 | Biphenyl enamines | High thermal stability | OLEDs, Solar Cells | royalsocietypublishing.orgresearchgate.net |
This table highlights the performance of recently developed p-type semiconductors derived from biphenyl enamines.
Role of Biphenyls in Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)
The rigid, rod-like structure of the biphenyl unit is a classic mesogen, forming the core of many liquid crystalline materials. wat.edu.plrsc.org The anisotropic nature of these molecules allows them to self-organize into ordered phases, which is crucial for their application in displays (LCDs). nih.gov The properties of biphenyl-based liquid crystals, such as their melting points and nematic phase ranges, can be finely tuned by altering the substituent groups on the biphenyl core. rsc.org Fluorinated biphenyls and their analogues are particularly common in modern LCD panels. nih.govnih.gov
In the field of OLEDs, materials with a biphenyl scaffold are frequently used as host materials or as charge transport layers. rsc.org The biphenyl structure provides good thermal stability and a high triplet energy, which is important for efficient phosphorescent OLEDs. For example, 2,5-di([1,1'-biphenyl]-4-yl)thiophene (BP1T) has been used as a hole transport layer that can induce the epitaxial growth of crystalline emissive layers, leading to C-OLEDs with enhanced light outcoupling efficiency. rsc.org The ordered molecular arrangement in such crystalline films facilitates high carrier mobility. rsc.org
The this compound structure contains the essential biphenyl core. The hydroxyl group provides a convenient handle for attaching various terminal groups, a common strategy for designing liquid crystal molecules with specific phase behaviors. rsc.org Similarly, this adaptable structure could be incorporated into larger molecules designed for use in OLEDs, where the biphenyl unit would contribute to the material's thermal and electronic properties.
Advanced Catalytic Systems and Ligand Design
The biphenyl scaffold is central to the design of privileged ligands for transition metal catalysis. Its steric and electronic properties can be precisely controlled through substitution, allowing for the development of highly active and selective catalysts.
Biphenyl Phosphine (B1218219) Ligands in Metal-Catalyzed Reactions (e.g., Suzuki–Miyaura coupling)
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. gre.ac.uk The success of this reaction often hinges on the choice of phosphine ligand. Biphenyl-based phosphine ligands, such as SPhos and RuPhos, are renowned for their high efficiency in these coupling reactions, owing to their steric bulk and electron-rich nature. acs.orgacs.org
The development of novel chiral phosphine ligands based on the biphenyl backbone is a key area of research, as these ligands are crucial for enantioselective Suzuki-Miyaura reactions to produce axially chiral biaryl compounds. acs.orgacs.org These chiral ligands are often synthesized by introducing chiral groups onto the biphenyl scaffold of established ligands. acs.org The resulting catalysts have demonstrated high yields and high enantioselectivity in the synthesis of complex molecules. acs.orgresearchgate.net The rigid biaryl phosphacycles are particularly effective for coupling sterically hindered substrates. scispace.com
The this compound framework could be a precursor for new phosphine ligands. The hydroxyl group could be converted into other functional groups to which a phosphine moiety could be attached. The methyl groups would provide steric hindrance around the metal center, influencing the ligand's catalytic activity and selectivity.
Schiff Base Ligands Incorporating Biphenyl Moieties for Metal Complexes
Schiff bases are versatile ligands formed from the condensation of a primary amine with a carbonyl compound. youtube.com They can form stable chelating complexes with a wide range of metal ions. nih.govmdpi.com When a biphenyl moiety is incorporated into a Schiff base ligand, it can influence the geometry and electronic properties of the resulting metal complex.
Research has shown that metal complexes of Schiff bases containing biphenyl units exhibit interesting properties and potential applications. For example, a study on metal complexes (Fe, Cu, Zn) of substituted salicylideneamino-4,4′-dimethyl-1,1′-biphenyl showed that the biological activity of the complexes depends on the coordinated metal. nih.gov Zinc complexes displayed antimicrobial activity against Gram-positive bacteria, while copper complexes were active against Gram-negative bacteria. nih.gov Other studies have explored transition metal complexes of Schiff base ligands containing pyridine (B92270) moieties for their antioxidant and enzyme inhibition properties. nih.gov The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal salt in an appropriate solvent. mdpi.comyoutube.com
Starting from this compound, one could synthesize a corresponding amino-biphenyl derivative. This amine could then be condensed with a salicylaldehyde (B1680747) derivative to form a Schiff base ligand. This ligand, featuring the 2,4'-dimethylbiphenyl (B1295036) structure, could then be used to form novel metal complexes with potentially unique catalytic or biological activities.
Biphenyl Derivatives as Redox Mediators in Photochemical Synthesis
Biphenyl derivatives have shown promise as photosensitizers in photochemical reactions. Their ability to absorb light and transfer the energy to other molecules makes them valuable in synthesizing complex organic structures. For instance, certain biphenyl derivatives can act as photosensitizers for DNA cleavage. The efficiency of this process is influenced by the distance between the photosensitizer and the target guanine (B1146940) bases within the DNA duplex. Optimal photooxidation is achieved at specific intervals, which corresponds to the helical pitch of the DNA molecule. This understanding is crucial for designing efficient and selective photosensitizing agents for applications like photodynamic therapy. researchgate.net
Furthermore, research has demonstrated that photoirradiation of nitrobenzene (B124822) derivatives in the presence of thiols can lead to the formation of sulfonamides. researchgate.net This reaction proceeds through a mechanism where the photo-excited nitrobenzene acts as a biradical, abstracting a hydrogen atom from the thiol. The resulting thiyl radical then couples with the nitrogen atom of the nitro group. researchgate.net This novel photoreaction highlights the potential of biphenyl-based systems in mediating complex chemical transformations.
Design and Optimization of Neutral Nickel Catalysts
The design of efficient and selective catalysts is a cornerstone of modern chemistry. Biphenyl derivatives have emerged as important ligands in the development of neutral nickel catalysts for various cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are essential for synthesizing pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.gov
The utility of biphenyl-based ligands stems from their tunable steric and electronic properties. For example, in nickel-catalyzed cross-electrophile coupling reactions, ligands based on nitrogen and oxygen donors are often more effective than traditional phosphine ligands. nih.gov By screening diverse libraries of compounds, new classes of ligands, such as amidines, have been identified that significantly improve the yields of challenging cross-coupling reactions involving pharmaceutically relevant substrates. nih.gov
Specifically, iminopyridine ligands, which are a type of bidentate ligand, have been extensively studied for their use in nickel-catalyzed ethylene (B1197577) oligomerization and polymerization. The structure of these ligands can be finely tuned through steric and electronic modifications, allowing for control over the catalyst's activity and the properties of the resulting polymer. researchgate.net Additionally, anionic nickel(0) complexes supported by bidentate NHC-pyridone ligands have been shown to be effective catalysts for the hydroboration of alkenes. acs.org These catalysts exhibit high regioselectivity, favoring the formation of branched alkylboronate esters. acs.org
Investigation of Biological Activities and Potential Applications
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govwikipedia.orgrsc.org Research into the biological activities of this compound and its analogs has revealed potential applications in treating a range of diseases.
Research on Antimicrobial Efficacy
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. nih.govnih.gov Biphenyl derivatives have shown significant promise in this area. Studies have demonstrated that certain hydroxylated biphenyl compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. nih.govmdpi.com
For example, compounds like 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol have shown minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL against MRSA. nih.govmdpi.com Structure-activity relationship studies indicate that the presence of strong electron-withdrawing groups on one phenyl ring and hydroxyl groups on the other are beneficial for antibacterial activity. nih.govmdpi.com Furthermore, some biphenyl derivatives have demonstrated synergistic effects when combined with existing antibiotics, potentially reversing antibiotic resistance. nih.gov For instance, protosappanins A and B, when used with amikacin (B45834) and gentamicin, significantly reduced the MIC of these antibiotics against MRSA. nih.gov
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | nih.govmdpi.com |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 | nih.govmdpi.com |
| Protosappanin A | Staphylococcus aureus and MRSA | 64 | nih.gov |
| Protosappanin B | Staphylococcus aureus and MRSA | 128 | nih.gov |
Exploration of Antitumor Activity
Biphenyl derivatives have also been investigated for their potential as anticancer agents. nih.gov Several studies have highlighted the antiproliferative activity of hydroxylated biphenyl compounds against various cancer cell lines, particularly malignant melanoma. nih.gov For instance, two novel hydroxylated biphenyl compounds, designated as 11 and 12, demonstrated significant antitumor activity with IC50 values of 1.7 μM and 2.0 μM, respectively, against melanoma cells. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M transition. nih.gov
Furthermore, the biphenyl scaffold has been utilized in the design of inhibitors for immune checkpoints like PD-1/PD-L1, which are crucial targets in cancer immunotherapy. nih.govresearchgate.net A series of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine (B48309) derivatives were designed as PD-1/PD-L1 inhibitors. One compound, HD10, showed a strong ability to block the PD-1/PD-L1 interaction with an IC50 value of 3.1 nM and demonstrated significant tumor growth inhibition in a mouse model. nih.gov
| Compound | Cancer Type | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 11 | Melanoma | 1.7 ± 0.5 μM | nih.gov |
| Compound 12 | Melanoma | 2.0 ± 0.7 μM | nih.gov |
| HD10 (PD-1/PD-L1 inhibitor) | - | 3.1 nM | nih.gov |
Design of Novel Therapeutic Agents Based on Biphenyl Scaffolds
The versatility of the biphenyl scaffold allows for its use in the design of novel therapeutic agents for a variety of conditions. nih.govnih.govajptonline.com For example, biphenyl-based compounds have been developed as negative allosteric modulators of the NMDA receptor, which is a promising target for treating central nervous system disorders like major depressive disorder. nih.gov Through molecular modeling and synthesis, researchers have optimized these compounds to achieve high potency, with IC50 values as low as 50 nM. nih.gov
The biphenyl motif is also present in various existing drugs, highlighting its importance in pharmaceutical development. wikipedia.org The ability to synthesize a wide range of biphenyl derivatives through methods like the Suzuki-Miyaura cross-coupling reaction allows for the creation of extensive compound libraries for drug discovery. rsc.orgnih.gov
Applications in Dye Chemistry and Pigment Development
Biphenyl derivatives have found applications in the field of dye chemistry and pigment development. kfupm.edu.sa Their conjugated aromatic system allows them to absorb and emit light, making them suitable for use as dyes and fluorescent sensors. nih.govrsc.orgnih.gov
For instance, a biphenyl derivative, 2,2'-dihydroxy-5,5'-dipropyl-biphenyl (DDB), has been shown to down-regulate melanin (B1238610) synthesis by inhibiting the maturation of tyrosinase, a key enzyme in pigmentation. nih.gov This suggests potential applications in cosmetics and treatments for pigmentary disorders. nih.gov
Furthermore, poly(amine) biphenyl derivatives have been developed as fluorescent sensors for detecting anions and cations. The fluorescent properties of these compounds are influenced by pH and the dihedral angle between the two phenyl rings. rsc.org The ability to fine-tune these properties makes them valuable tools for analytical and sensing applications. Biphenyl derivatives are also used as intermediates in the production of various specialty chemicals, including dyes and pigments.
Environmental Fate and Degradation Pathways of Biphenyl Derivatives
Environmental Transport and Distribution
The movement and partitioning of biphenyl (B1667301) derivatives in the environment are governed by their physicochemical properties, such as water solubility, vapor pressure, and lipophilicity.
Distribution and Partitioning in Air, Water, and Soil Compartments
Biphenyl and its derivatives are distributed across air, water, and soil compartments based on their volatility and sorption characteristics. Due to their generally low water solubility and moderate vapor pressure, these compounds tend to partition from water to air and sorb to organic matter in soil and sediment. epa.govresearchgate.net The presence of a hydroxyl group, as in 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, can increase water solubility and reduce volatility compared to the parent biphenyl molecule. nih.gov However, the methyl groups may slightly decrease water solubility.
The ionization of the hydroxyl group in hydroxylated biphenyls is a critical factor influencing their environmental partitioning. nih.gov At neutral pH, hydroxylated biphenyls with pKa values below 7.0 will be mostly dissociated, which significantly increases their water solubility and reduces their adsorption to organic matter. nih.gov The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of these compounds in soil. For biphenyl, the Koc is estimated to be in the range of 1,860 to 3,020 L/kg, indicating a tendency to adsorb to soil and sediment. epa.gov While specific Koc values for this compound are not available, it is expected to have a moderate to high Koc value, suggesting it will likely be found associated with soil and sediment particles.
Table 1: Predicted Environmental Partitioning of Biphenyl Derivatives
| Compartment | General Behavior of Biphenyl Derivatives | Inferred Behavior of this compound |
| Air | Subject to atmospheric transport, with less chlorinated and more volatile congeners being more mobile. nih.govnih.gov | Moderate volatility, with potential for atmospheric transport. The hydroxyl group may reduce volatility compared to non-hydroxylated dimethylbiphenyls. |
| Water | Low water solubility, leading to partitioning to sediment. epa.gov Hydroxylation can increase water solubility. nih.gov | Low to moderate water solubility. The hydroxyl group will enhance solubility, but the dimethyl substitution may counteract this effect to some extent. |
| Soil | Strong adsorption to organic matter, leading to persistence in soil and sediment. epa.govresearchgate.net | Expected to have a moderate to high soil adsorption coefficient (Koc), leading to accumulation in soil and sediment. |
This table is based on general principles and data from analogous compounds due to the lack of specific data for this compound.
Bioaccumulation Potential and Distribution in Aquatic and Terrestrial Organisms
Biphenyl derivatives, particularly those with higher lipophilicity, have a strong tendency to bioaccumulate in the fatty tissues of living organisms. nih.govwikipedia.org This process can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. nih.gov The bioconcentration factor (BCF), a measure of a chemical's tendency to accumulate in an organism from water, is a key indicator of bioaccumulation potential. For biphenyl, BCF values in the range of 206 to 590 L/kg have been reported. epa.gov
Hydroxylated biphenyls can also bioaccumulate. Studies on hydroxylated PCBs (OH-PCBs) have shown their presence in a variety of wildlife, including fish, marine mammals, and birds. nih.govnih.gov The accumulation of these metabolites can occur through the ingestion of contaminated organisms or the metabolic transformation of the parent biphenyl compounds within the organism. nih.gov The presence of the hydroxyl group can, in some cases, facilitate faster excretion from the body compared to the parent PCBs, but they can still be retained in tissues for significant periods. acs.org
For this compound, the combination of a biphenyl core and methyl groups suggests a potential for bioaccumulation. The hydroxyl group may influence its metabolic fate and excretion rate.
Table 2: Bioaccumulation Parameters for Biphenyl and Related Compounds
| Compound | Organism | Bioconcentration Factor (BCF) (L/kg) | Bioaccumulation Factor (BAF) (L/kg) |
| Biphenyl | Fish | 206 - 590 epa.gov | 426 epa.gov |
| Hydroxylated PCBs | Various aquatic and terrestrial organisms | Variable, but accumulation is observed nih.govnih.gov | - |
Data presented is for analogous compounds as specific data for this compound is not available.
Degradation Mechanisms of Biphenyl Derivatives
The persistence of biphenyl derivatives in the environment is counteracted by various degradation processes, including photolysis and microbial breakdown.
Photolytic Degradation Processes
Photodegradation, or the breakdown of molecules by light, can be a significant environmental fate process for some biphenyl derivatives. For PCBs, photolysis in the presence of solvents like methanol (B129727) can lead to the formation of hydroxylated and methoxylated products. nih.gov The position of chlorine atoms on the biphenyl rings has been shown to influence the products of photolysis. nih.gov While direct photolysis of many biphenyl compounds in water is slow, indirect photolysis, sensitized by other substances like humic acids, can be more significant. nih.gov
Microbial Degradation Pathways
Microbial degradation is a primary mechanism for the breakdown of biphenyl and its derivatives in the environment. ethz.chwikipedia.orgnih.gov A wide range of bacteria have been identified that can utilize biphenyl as a carbon and energy source. ethz.ch
The aerobic bacterial degradation of biphenyl typically begins with the action of a multicomponent enzyme system called biphenyl dioxygenase. This enzyme introduces two hydroxyl groups onto one of the aromatic rings to form a cis-dihydrodiol. ethz.chwikipedia.org This is followed by dehydrogenation to produce a dihydroxybiphenyl, such as 2,3-dihydroxybiphenyl. ethz.ch
The dihydroxylated intermediate is then susceptible to ring cleavage by another dioxygenase. In the well-studied meta-cleavage pathway, the enzyme 2,3-dihydroxybiphenyl 1,2-dioxygenase cleaves the bond between the two hydroxylated carbons, opening the aromatic ring. nih.govportlandpress.com The resulting product, a yellow-colored compound, is further metabolized through a series of enzymatic reactions to yield intermediates of central metabolism, such as pyruvate (B1213749) and acetyl-CoA, which can then be used by the cell for energy and growth. ethz.ch
For hydroxylated biphenyls, such as 4-hydroxybiphenyl (structurally related to the hydroxylated ring of the target compound), bacteria can utilize mono- or dioxygenases to generate a 2,3-diphenolic structure, which then allows for meta-fission of the aromatic ring. nih.govasm.org For example, Pseudomonas sp. strain FH23 was found to metabolize 4-hydroxybiphenyl to 2,3,4'-trihydroxybiphenyl, which could then undergo ring cleavage. nih.govasm.org It is plausible that the degradation of this compound would proceed through a similar pathway, with initial enzymatic attack on the hydroxylated ring to create a catechol-like intermediate, followed by meta-cleavage. The presence of methyl groups may influence the rate and specificity of the enzymatic reactions.
Table 3: Key Enzymes in the Microbial Degradation of Biphenyl Derivatives
| Enzyme | Function | Substrate(s) | Product(s) |
| Biphenyl Dioxygenase | Initial oxidation of the biphenyl ring | Biphenyl, some PCBs | cis-Biphenyl-2,3-dihydrodiol |
| Dihydrodiol Dehydrogenase | Dehydrogenation of the dihydrodiol | cis-Biphenyl-2,3-dihydrodiol | 2,3-Dihydroxybiphenyl |
| 2,3-Dihydroxybiphenyl 1,2-Dioxygenase | Meta-cleavage of the dihydroxylated ring | 2,3-Dihydroxybiphenyl | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid |
| Hydrolase | Further degradation of the ring cleavage product | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid | Benzoic acid and 2-hydroxypenta-2,4-dienoate |
This table outlines the general biphenyl degradation pathway; the specific enzymes and intermediates for this compound may vary.
Assessment of Biodegradability
Microbial degradation is the primary mechanism for the breakdown of biphenyl compounds in the environment. This process is often initiated by dioxygenase enzymes, which catalyze the insertion of molecular oxygen into the aromatic ring, leading to ring cleavage and subsequent metabolism. The presence of methyl and hydroxyl groups on the biphenyl structure can influence the rate and extent of this degradation. Generally, less substituted biphenyls are more readily biodegradable.
Studies on methylated and hydroxylated biphenyls indicate that the position of these functional groups significantly affects their susceptibility to microbial attack. For instance, the presence of a hydroxyl group can sometimes enhance biodegradability by providing a site for initial enzymatic attack. However, the methyl groups might sterically hinder the approach of microbial enzymes, potentially slowing down the degradation process.
Table 1: Inferred Biodegradability of this compound based on Analogous Compounds
| Parameter | Inferred Value/Characteristic | Basis of Inference |
| Biodegradation Rate | Slow to moderate | The presence of two methyl groups may hinder enzymatic attack, while the hydroxyl group could facilitate initial oxidation. |
| Primary Degradation Pathway | Aerobic microbial degradation | Common pathway for biphenyl derivatives, initiated by dioxygenase enzymes. |
| Key Degrading Microorganisms | Rhodococcus, Pseudomonas species | These genera are well-documented degraders of biphenyl and its hydroxylated derivatives. |
| Potential Intermediate Products | Dihydroxylated and ring-cleavage products | Based on the established metabolic pathways for biphenyl and its derivatives. |
Disclaimer: The data in this table is inferred from studies on structurally similar compounds and does not represent empirically measured values for this compound.
Environmental Remediation Strategies for Biphenyl Contaminants
The remediation of sites contaminated with biphenyl derivatives often employs a range of physical, chemical, and biological methods. Among these, bioremediation has emerged as a cost-effective and environmentally friendly approach.
Bioremediation Approaches using Microbial Consortia
In the context of biphenyl derivatives, a typical consortium might include:
Initial Degraders: Bacteria possessing potent dioxygenase enzymes that initiate the attack on the biphenyl core. Species of Rhodococcus and Pseudomonas are prominent in this role. frontiersin.org
Intermediate Metabolizers: Microorganisms that can further break down the initial ring-cleavage products into simpler organic acids.
Mineralizers: A diverse group of bacteria and fungi that can utilize the simple organic acids as carbon and energy sources, ultimately converting them to carbon dioxide and water.
The efficacy of a microbial consortium in degrading a specific contaminant like this compound can be influenced by several factors, including the composition of the consortium, the bioavailability of the contaminant, and environmental conditions such as pH, temperature, and nutrient availability.
Table 2: Key Microbial Genera in Biphenyl Derivative Bioremediation and their Roles
| Microbial Genus | Typical Role in Consortium | Relevant Enzymatic Machinery |
| Rhodococcus | Initial ring hydroxylation and cleavage | Biphenyl dioxygenase, catechol 2,3-dioxygenase |
| Pseudomonas | Initial ring hydroxylation and cleavage, metabolism of intermediates | Biphenyl dioxygenase, various hydrolases and dehydrogenases |
| Burkholderia | Degradation of a wide range of aromatic compounds | Dioxygenases, monooxygenases |
| Sphingomonas | Metabolism of complex aromatic hydrocarbons | Diverse catabolic pathways for aromatic compounds |
| Mycobacterium | Degradation of persistent organic pollutants | Cytochrome P450 monooxygenases, dioxygenases |
Research into the development of effective microbial consortia for the bioremediation of biphenyl-contaminated sites is ongoing. Strategies include the enrichment of indigenous microbial populations with the desired catabolic capabilities (biostimulation) and the introduction of specialized microbial strains or consortia to a contaminated site (bioaugmentation). nih.gov The success of these approaches hinges on a thorough understanding of the complex interactions within the microbial community and their interplay with the target contaminant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
